H-DL-Val-DL-Leu-Gly-Gly-Gly-DL-Ser-DL-Ala-DL-Leu-DL-Leu-DL-Arg-DL-Ser-DL-xiIle-DL-Pro-DL-Ala-OH
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Overview
Description
Activity-dependent neurotrophic factor-14 (ADNF-14) is a 14-amino acid peptide derived from the activity-dependent neurotrophic factor (ADNF). This compound has garnered significant attention due to its neuroprotective properties, particularly in protecting cultured neurons from various neurotoxins .
Preparation Methods
ADNF-14 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and activators such as hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
ADNF-14 primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal biological conditions. Common reagents used in its synthesis include DIC, HOBt, and trifluoroacetic acid (TFA) for cleavage from the resin .
Scientific Research Applications
ADNF-14 has a wide range of scientific research applications:
Developmental Biology: ADNF-14 has been shown to play a role in the development of the nervous system, particularly in protecting the developing brain from hypoxic damage.
Pharmacology: The compound is used in studies to understand the mechanisms of neuroprotection and to develop new neuroprotective drugs.
Mechanism of Action
ADNF-14 exerts its neuroprotective effects through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. These pathways are critical for cell survival and neuroprotection. ADNF-14 activates these kinases in cortical neurons and astrocytes, leading to increased cell survival and protection against excitotoxic damage .
Comparison with Similar Compounds
ADNF-14 is often compared with other neuroprotective peptides such as ADNF-9 and NAPVSIPQ (NAP). ADNF-9, a 9-amino acid core peptide derived from ADNF, has greater potency and a broader effective concentration range than ADNF-14 . NAP, another peptide derived from ADNF, has shown higher in vivo neuroprotective efficacy compared to ADNF-14 . These comparisons highlight the unique properties of ADNF-14 in terms of its specific amino acid sequence and neuroprotective capabilities.
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H103N17O17/c1-13-32(10)46(56(90)75-19-15-17-41(75)54(88)67-34(12)57(91)92)74-53(87)40(27-77)73-49(83)35(16-14-18-62-58(60)61)69-50(84)38(22-30(6)7)71-51(85)37(21-29(4)5)70-47(81)33(11)66-52(86)39(26-76)68-44(80)25-64-42(78)23-63-43(79)24-65-48(82)36(20-28(2)3)72-55(89)45(59)31(8)9/h28-41,45-46,76-77H,13-27,59H2,1-12H3,(H,63,79)(H,64,78)(H,65,82)(H,66,86)(H,67,88)(H,68,80)(H,69,84)(H,70,81)(H,71,85)(H,72,89)(H,73,83)(H,74,87)(H,91,92)(H4,60,61,62) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJCDLGCXIOVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H103N17O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.